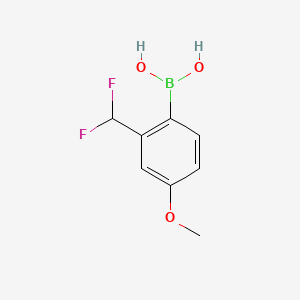
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst, which facilitates the formation of the boronic acid group on the aromatic ring.
Industrial Production Methods
Industrial production of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate (KOAc) or potassium phosphate (K3PO4) are often used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution of the methoxy group.
科学研究应用
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid in various reactions involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding interactions, enhancing the stability and reactivity of the compound .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the difluoromethyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic Acid: Similar structure but without the difluoromethyl group, leading to different chemical properties.
(2-(Trifluoromethyl)-4-methoxyphenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
Uniqueness
(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and ability to participate in hydrogen bonding, while the methoxy group provides additional sites for functionalization.
属性
分子式 |
C8H9BF2O3 |
|---|---|
分子量 |
201.97 g/mol |
IUPAC 名称 |
[2-(difluoromethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,8,12-13H,1H3 |
InChI 键 |
ZVJBBTAZYWOMKJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OC)C(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





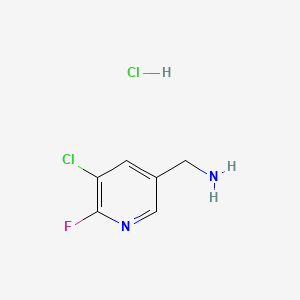

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
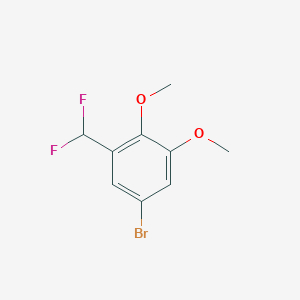
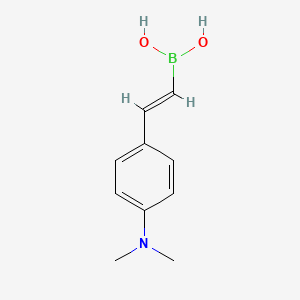
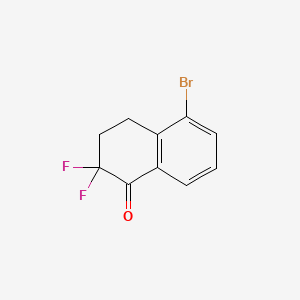
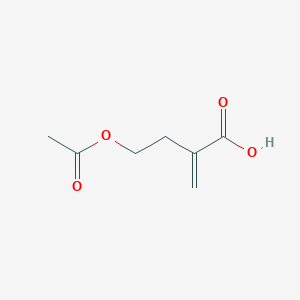
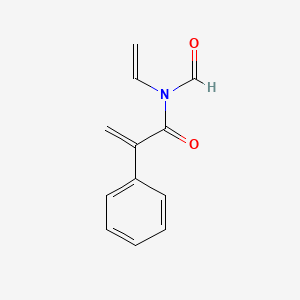
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
